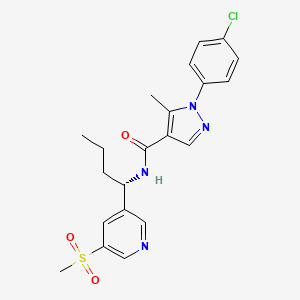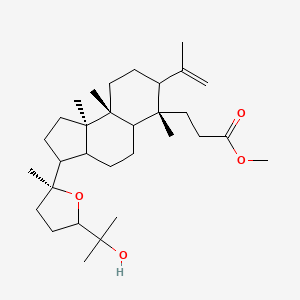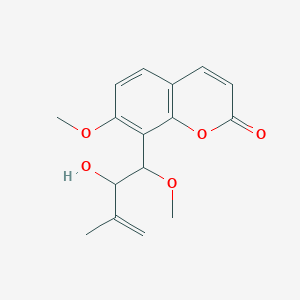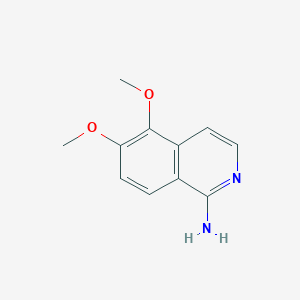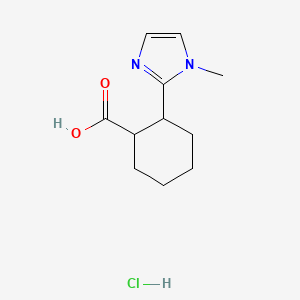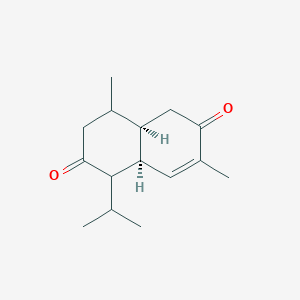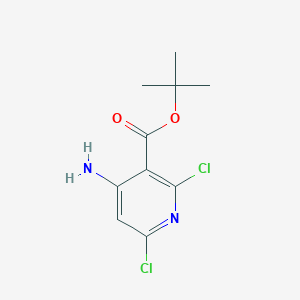
Tert-butyl 4-amino-2,6-dichloronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-amino-2,6-dichloronicotinate is a chemical compound with the molecular formula C10H12Cl2N2O2 It is a derivative of nicotinic acid, featuring a tert-butyl ester group, two chlorine atoms at positions 2 and 6, and an amino group at position 4 on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyl 4-amino-2,6-dichloronicotinate can be synthesized through a multi-step process starting from 4-amino-2,6-dichloropyridine. One common method involves the reaction of 4-amino-2,6-dichloropyridine with di-tert-butyl dicarbonate in the presence of a base to form the tert-butyl ester . The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tert-butyl 4-amino-2,6-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, such as 4-amino-2,6-dichloronicotinaldehyde.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction and manganese dioxide (MnO2) for oxidation . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include various substituted pyridines and aldehydes, which can be further utilized in organic synthesis and pharmaceutical applications.
科学的研究の応用
Tert-butyl 4-amino-2,6-dichloronicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 4-amino-2,6-dichloronicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atoms may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and derivative being studied .
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(aminomethyl)-2-pyridinylcarbamate dihydrochloride
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinate
Uniqueness
Tert-butyl 4-amino-2,6-dichloronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
1211517-70-2 |
|---|---|
分子式 |
C10H12Cl2N2O2 |
分子量 |
263.12 g/mol |
IUPAC名 |
tert-butyl 4-amino-2,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)7-5(13)4-6(11)14-8(7)12/h4H,1-3H3,(H2,13,14) |
InChIキー |
FQBUGUYSADBAAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(N=C(C=C1N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


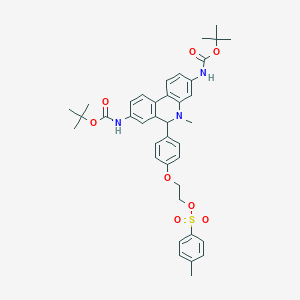

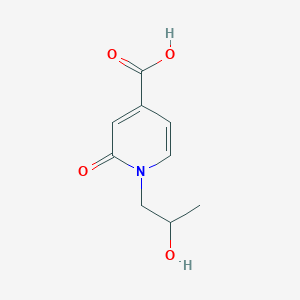
![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)
![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)
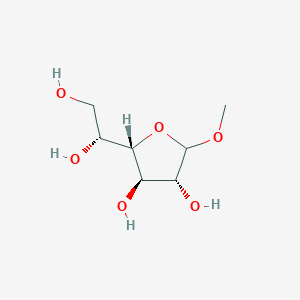

![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)
